molecular formula C17H24N4 B6448418 4-cyclopropyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine CAS No. 2549032-94-0

4-cyclopropyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

Cat. No.: B6448418
CAS No.: 2549032-94-0
M. Wt: 284.4 g/mol
InChI Key: HUNYICYWHCCQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative with two key substituents:

  • 4-position: A cyclopropyl group, a rigid three-membered hydrocarbon ring known for enhancing metabolic stability and conformational restriction.
  • 6-position: An azetidine (four-membered nitrogen-containing ring) linked to an octahydrocyclopenta[c]pyrrole, a bicyclic system with fused pyrrolidine and cyclopentane rings.

Properties

IUPAC Name

2-[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4/c1-2-13-7-20(8-14(13)3-1)15-9-21(10-15)17-6-16(12-4-5-12)18-11-19-17/h6,11-15H,1-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNYICYWHCCQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-cyclopropyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine involves multiple steps, starting with the preparation of the pyrimidine core. The cyclopropyl group is introduced through cyclopropanation reactions, while the azetidine and octahydrocyclopenta[c]pyrrol groups are incorporated through specific cyclization reactions. Industrial production methods would likely involve optimizing these steps for higher yields and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core, especially at positions activated by electron-withdrawing groups. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from

Two compounds from the same chemical family are highlighted:

Compound ID Structure Molecular Formula Molecular Weight Key Features
Target Compound 4-cyclopropyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine Likely C17H24N4 ~284.4 g/mol Cyclopropyl (rigid), azetidine, fused bicyclic octahydrocyclopenta[c]pyrrole
BE72921 4-ethyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine C16H24N4 272.39 g/mol Ethyl (flexible) substituent at 4-position
BE73390 N-cyclopropyl-4-(2-methylpyrimidin-4-yl)morpholine-2-carboxamide C13H18N4O2 262.31 g/mol Morpholine carboxamide scaffold, no azetidine or bicyclic systems
Key Observations:
  • BE73390’s morpholine carboxamide introduces hydrogen-bonding capacity, which may enhance solubility and target engagement compared to the azetidine-containing analogs .
  • Scaffold Differences :

    • The azetidine-octahydrocyclopenta[c]pyrrole system in the target compound and BE72921 provides a compact, rigid framework for binding to deep protein pockets. In contrast, BE73390’s morpholine-carboxamide offers a more flexible, oxygen-rich scaffold .

Patent-Derived Analogs ()

A patent describes TLR7-9 antagonists with azetidinyl-morpholinyl-quinoline scaffolds, such as 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile.

Key Comparisons:
  • Shared Features: Azetidine rings linked to nitrogen-rich heterocycles (e.g., tetrahydropyrazolo[4,3-c]pyridine), similar to the bicyclic octahydrocyclopenta[c]pyrrole in the target compound.
  • Divergences: The patent compounds include morpholine and quinoline moieties, which introduce aromaticity and π-stacking capabilities absent in the pyrimidine-based target compound.

Cyclopentyl-Pyrrolidine Derivatives ()

Compounds like (2-Cyclopropyl-ethyl)-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine feature:

  • Imidazo-pyrrolo-pyrazine cores : Larger, planar systems compared to pyrimidine.
  • Oxetane and cyclopentyl groups : Introduce polarity and stereochemical complexity.
Key Differences:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.